molecular formula C7H14O3 B12649897 3-(Methoxymethoxy)cyclopentan-1-ol

3-(Methoxymethoxy)cyclopentan-1-ol

Cat. No.: B12649897
M. Wt: 146.18 g/mol
InChI Key: GPWOOBCIAQGRRK-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with a methoxymethoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)cyclopentan-1-ol typically involves the preparation of racemic 3-ethynyl-4-(methoxymethoxy)cyclopentan-1-ol from allyloxy cyclopentyl methanol. This intermediate is then transformed to the aldehyde and subsequently, under Seyferth–Gilbert conditions, the ethynyl group is installed at the cyclopentane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing standard organic reactions such as oxidation, reduction, and substitution.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction can produce various cyclopentanol derivatives.

Scientific Research Applications

3-(Methoxymethoxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydroxyl group can also engage in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethoxy)cyclopentan-1-ol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-(methoxymethoxy)cyclopentan-1-ol

InChI

InChI=1S/C7H14O3/c1-9-5-10-7-3-2-6(8)4-7/h6-8H,2-5H2,1H3

InChI Key

GPWOOBCIAQGRRK-UHFFFAOYSA-N

Canonical SMILES

COCOC1CCC(C1)O

Origin of Product

United States

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